molecular formula C16H18N2O5S B5134513 N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide

N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide

Cat. No.: B5134513
M. Wt: 350.4 g/mol
InChI Key: NKOSCKZDNVRORL-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the sulfonamide class, which are known for their diverse applications in various fields such as medicine, agriculture, and industry. The presence of the nitro group and methoxy group in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. One common approach is the nitration of 2,4,6-trimethylaniline followed by sulfonation. The reaction conditions for nitration usually involve concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the formation of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be carried out using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed:

  • Oxidation: The oxidation of the nitro group can lead to the formation of nitroso compounds or carboxylic acids.

  • Reduction: Reduction of the nitro group can produce amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biochemical processes.

Medicine: This compound has been investigated for its medicinal properties, including its potential use as an antibacterial or antifungal agent. Its sulfonamide group is known for its antimicrobial activity, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The nitro group and sulfonamide moiety play crucial roles in its biological activity. The compound may inhibit enzymes or bind to receptors, leading to downstream effects in biochemical pathways.

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)acetamide: This compound shares the methoxyphenyl group but lacks the nitro and sulfonamide groups.

  • 2,4,6-trimethylaniline: A simpler aromatic amine without the nitro and sulfonamide functionalities.

  • 3-nitrobenzenesulfonamide: A related sulfonamide without the methoxyphenyl group.

Uniqueness: N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide stands out due to its combination of the methoxy group, nitro group, and sulfonamide group, which collectively contribute to its unique chemical and biological properties

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Properties

IUPAC Name

N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-10-9-11(2)16(12(3)15(10)18(19)20)24(21,22)17-13-7-5-6-8-14(13)23-4/h5-9,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOSCKZDNVRORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])C)S(=O)(=O)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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